4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
CAS No.: 890950-58-0
Cat. No.: VC5032032
Molecular Formula: C18H13ClN6O
Molecular Weight: 364.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890950-58-0 |
|---|---|
| Molecular Formula | C18H13ClN6O |
| Molecular Weight | 364.79 |
| IUPAC Name | 4-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
| Standard InChI | InChI=1S/C18H13ClN6O/c19-13-8-6-12(7-9-13)18(26)24-23-16-15-10-22-25(17(15)21-11-20-16)14-4-2-1-3-5-14/h1-11H,(H,24,26)(H,20,21,23) |
| Standard InChI Key | NMQXKPFTTQPTJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₈H₁₃ClN₆O, with a molecular weight of 364.79 g/mol. Its structure comprises two primary components:
-
Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, substituted with a phenyl group at position 1 and a chlorine atom at position 4.
-
Benzohydrazide Moiety: A benzoyl group linked to a hydrazide functional group, which enhances hydrogen-bonding capacity and target selectivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine with 1-phenyl and 4-chloro substituents |
| Hydrazide Linkage | N'-Benzoylhydrazine connected to the pyrimidine ring |
| Halogen Substituent | Chlorine at position 4, influencing electronic properties and reactivity |
Spectroscopic Characterization
-
NMR Spectroscopy: Proton NMR reveals signals at δ 8.3–8.5 ppm for pyrazole protons and δ 7.2–7.9 ppm for aromatic benzohydrazide protons.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 365.1 [M+H]⁺, consistent with the molecular formula.
-
IR Spectroscopy: Stretching vibrations at 1660 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the hydrazide group.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves a multi-step protocol:
-
Formation of Pyrazolo[3,4-d]Pyrimidine:
-
Condensation of 1-phenyl-1H-pyrazol-3-amine with malononitrile under acidic conditions yields the pyrazolo[3,4-d]pyrimidine intermediate.
-
-
Chlorination:
-
Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4.
-
-
Hydrazide Conjugation:
-
Reaction with benzohydrazide in refluxing ethanol forms the final product via nucleophilic acyl substitution.
-
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Malononitrile, HCl, 80°C | 72 |
| Chlorination | POCl₃, 110°C, 6h | 85 |
| Hydrazide Conjugation | Benzohydrazide, EtOH, reflux | 68 |
Industrial Scalability
Industrial production employs continuous flow reactors to optimize temperature control and reduce reaction times. Purification via column chromatography or recrystallization ensures >95% purity.
Physicochemical Properties
Physical Properties
-
Solubility: Poorly soluble in water (0.12 mg/mL), moderately soluble in DMSO (8.5 mg/mL).
-
Melting Point: 248–250°C.
-
Crystallinity: Monoclinic crystal system with P2₁/c space group, as confirmed by X-ray diffraction.
Chemical Reactivity
-
Nucleophilic Substitution: The chlorine atom undergoes substitution with amines or thiols under basic conditions.
-
Oxidation: The hydrazide group oxidizes to a diazene derivative with H₂O₂.
-
Complexation: Forms metal complexes with Cu²⁺ and Fe³⁺, enhancing antimicrobial activity .
Biological Mechanisms and Pharmacological Activity
Kinase Inhibition
The compound inhibits cyclin-dependent kinase 2 (CDK2) by binding to its ATP pocket, disrupting cell cycle progression in cancer cells. IC₅₀ values range from 0.8–1.2 µM in breast cancer (MCF-7) and leukemia (K562) cell lines.
Table 3: Anticancer Activity in Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 0.9 | 62 |
| K562 | 1.1 | 58 |
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 16 µg/mL and 32 µg/mL, respectively. Mechanistic studies suggest disruption of bacterial cell membrane integrity .
Applications in Medicinal Chemistry
Anticancer Drug Development
Derivatives of this compound are being evaluated in preclinical trials for their ability to synergize with doxorubicin, reducing required dosages by 40%.
Antibacterial Coatings
Incorporation into polymer matrices (e.g., polyurethane) creates antimicrobial surfaces for medical devices, reducing biofilm formation by 75% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume